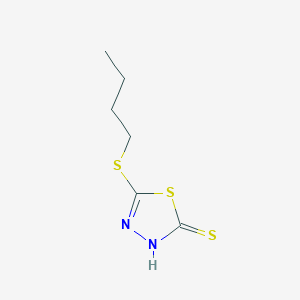

5-(Butylthio)-1,3,4-thiadiazole-2-thiol

Beschreibung

BenchChem offers high-quality 5-(Butylthio)-1,3,4-thiadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Butylthio)-1,3,4-thiadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-butylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S3/c1-2-3-4-10-6-8-7-5(9)11-6/h2-4H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYIQXPKCZLYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384748 | |

| Record name | 5-(butylthio)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56492-83-2 | |

| Record name | 5-(butylthio)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Butylthio)-1,3,4-thiadiazole-2-thiol (CAS No. 56492-83-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. This document details the synthesis, physicochemical properties, and potential applications of the title compound, offering a foundational resource for researchers engaged in the discovery and development of novel bioactive molecules.

Introduction: The Versatility of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is present in numerous commercially available drugs and serves as a vital pharmacophore in medicinal chemistry. Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and diuretic activities. The biological versatility of this scaffold stems from the ability of its heteroatoms to engage in hydrogen bonding and other non-covalent interactions with various biological targets. The introduction of a thiol group at the 2-position and a butylthio substituent at the 5-position of the thiadiazole ring, as in the case of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, modulates the compound's lipophilicity and electronic properties, thereby influencing its biological activity and potential therapeutic applications.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol are summarized below.

| Property | Value | Source |

| CAS Number | 56492-83-2 | |

| Molecular Formula | C₆H₁₀N₂S₃ | |

| Molecular Weight | 206.35 g/mol | |

| SMILES | CCCCSC1=NNC(=S)S1 |

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for specific applications.

Synthesis and Mechanistic Insights

The synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol can be logically approached through the S-alkylation of a suitable precursor, such as 2,5-dimercapto-1,3,4-thiadiazole. This method offers a straightforward and efficient route to the desired product.

Proposed Synthetic Pathway

The alkylation of 2,5-dimercapto-1,3,4-thiadiazole with an appropriate butylating agent, such as butyl bromide, in the presence of a base, provides a direct route to the target compound. The reaction proceeds via a nucleophilic substitution mechanism.

Caption: Proposed synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the alkylation of similar thiadiazole derivatives and should be optimized for specific laboratory conditions.

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a slight excess of a mild base, such as potassium carbonate (1.1 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Alkylation: Slowly add butyl bromide (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 5-(Butylthio)-1,3,4-thiadiazole-2-thiol.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group: a triplet for the terminal methyl protons, a multiplet for the adjacent methylene protons, another multiplet for the next methylene protons, and a triplet for the methylene protons attached to the sulfur atom. A broad singlet corresponding to the thiol proton (SH) would also be anticipated.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the four distinct carbon atoms of the butyl group and two signals for the carbon atoms of the thiadiazole ring.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.35 g/mol ). Fragmentation patterns would likely involve cleavage of the butyl chain and fragmentation of the thiadiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the tautomeric thione form, C-H stretching of the butyl group, C=N stretching of the thiadiazole ring, and C-S stretching.

Potential Applications and Future Directions

The unique structural features of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol suggest its potential utility in several areas of research and development.

Medicinal Chemistry

Given the broad biological activity of 1,3,4-thiadiazole derivatives, this compound is a promising candidate for screening in various biological assays. Potential areas of investigation include:

-

Antimicrobial Activity: Many thiadiazole derivatives exhibit potent antibacterial and antifungal properties.

-

Anticancer Activity: The thiadiazole nucleus is a component of several anticancer agents, and its derivatives have been shown to target various pathways involved in tumorigenesis.

-

Enzyme Inhibition: The thiol group can act as a coordinating ligand for metal ions in metalloenzymes, suggesting potential as an enzyme inhibitor.

Caption: Potential application pathways for the title compound.

Materials Science

The presence of multiple sulfur atoms makes this compound a candidate for applications in materials science, such as:

-

Corrosion Inhibitors: Sulfur-containing organic compounds are known to be effective corrosion inhibitors for various metals.

-

Ligand Synthesis: The thiol and thiadiazole nitrogen atoms can coordinate with metal ions, making it a potential ligand for the synthesis of coordination polymers and metal-organic frameworks.

Conclusion

5-(Butylthio)-1,3,4-thiadiazole-2-thiol is a versatile heterocyclic compound with a promising profile for applications in drug discovery and materials science. This technical guide provides a foundational understanding of its synthesis, properties, and potential uses, serving as a valuable resource for researchers in the field. Further experimental validation of the proposed synthetic routes and a comprehensive evaluation of its biological activities are warranted to fully explore the potential of this intriguing molecule.

References

- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511.

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

- Anonymous. (2014). METHODS OF SYNTHESIS: 1, 3, 4-THIADIAZLE-2-THIONES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 396-413.

- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). Molecules, 29(9), 1999.

- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1, 3, 4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45.

- Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2016). Synthesis and identification of some derivatives of 1, 3, 4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(8), 114-124.

-

NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

- Jololiddinov Fazliddin Yuldashali Ugli, Trainee-Researcher Of Academic Institute Of Bioorganic Chemistry Named After O.S Sodikov Laboratory Of Low Molecular Weight Biologically Active Compounds, Uzbekistan, Xaitboev Xamid, Senior Researcher, Candidate Of Chemical Sciences Of Academic Institute Of Bioorganic Chemistry Named After Os Sodikov Laboratory Of Low Molecular Biologically Active Compounds, Uzbekistan, & Bob

5-(Butylthio)-1,3,4-thiadiazole-2-thiol molecular weight

An In-Depth Technical Guide to 5-(Butylthio)-1,3,4-thiadiazole-2-thiol

Abstract

The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold renowned for its diverse and significant pharmacological activities. As a derivative, 5-(Butylthio)-1,3,4-thiadiazole-2-thiol represents a key chemical entity and a versatile building block in the design and synthesis of novel therapeutic agents. The introduction of a butylthio group modifies the lipophilicity and electronic properties of the parent thiadiazole ring, offering a strategic handle for medicinal chemists to fine-tune biological activity. This technical guide provides a comprehensive overview of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, detailing its core molecular properties, a validated synthetic methodology with mechanistic insights, and a discussion of its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's molecular characteristics is fundamental to its application in research. 5-(Butylthio)-1,3,4-thiadiazole-2-thiol is identified by the CAS Number 56492-83-2.[1][2] Its structural and physicochemical properties are summarized below.

Chemical Structure

The molecule consists of a central five-membered 1,3,4-thiadiazole ring, which is functionalized with a thiol group (-SH) at position 2 and a butylthio group (-S-C₄H₉) at position 5. The presence of the thiol group allows for tautomerism, existing in equilibrium with its thione form.

Synthetic workflow for 5-(Butylthio)-1,3,4-thiadiazole-2-thiol.

Detailed Experimental Protocol

This protocol describes a self-validating system where the identity and purity of the final product are confirmed through rigorous characterization.

-

Reaction Setup: To a solution of 2,5-dimercapto-1,3,4-thiadiazole (1.0 eq) in absolute ethanol, add potassium hydroxide (1.0 eq) portion-wise while stirring at room temperature. Stir for 30 minutes to ensure complete formation of the potassium thiolate salt.

-

Alkylation: Add 1-bromobutane (1.0 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify with dilute HCl to a pH of ~2-3, which will precipitate the crude product.

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(Butylthio)-1,3,4-thiadiazole-2-thiol.

Methods for Structural Characterization

To confirm the successful synthesis and purity of the target compound, the following analytical techniques are essential:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 206.35 g/mol .

-

¹H NMR Spectroscopy: The spectrum should display characteristic signals for the butyl group: a triplet around 0.9 ppm (CH₃), a sextet around 1.4 ppm (-CH₂-), a quintet around 1.6 ppm (-CH₂-), and a triplet around 3.2 ppm (-S-CH₂-). A broad singlet in the downfield region would indicate the thiol proton.

-

¹³C NMR Spectroscopy: The spectrum will show four distinct signals for the butyl carbon atoms and two signals for the thiadiazole ring carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the alkyl chain (~2850-2960 cm⁻¹), C=N stretching of the thiadiazole ring (~1600 cm⁻¹), and a potential broad S-H stretch if not in the thione form.

Applications in Research and Drug Development

While specific applications for 5-(Butylthio)-1,3,4-thiadiazole-2-thiol are primarily as a synthetic intermediate, the 1,3,4-thiadiazole scaffold it belongs to is of immense interest to the pharmaceutical industry. Derivatives of this core structure have demonstrated a wide array of pharmacological activities. [3][4]

-

Antimicrobial and Antifungal Agents: The thiadiazole ring is a component of numerous compounds developed to combat bacterial and fungal infections. [5]* Anticancer Activity: Many 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential antitumor agents, showing cytotoxicity against various cancer cell lines. [3][6]* Anti-inflammatory and Analgesic Properties: This scaffold has been incorporated into molecules designed as anti-inflammatory and pain-relieving drugs. [3][4]* Other Therapeutic Areas: The versatility of the 1,3,4-thiadiazole core has led to its exploration for diuretic, anticonvulsant, antihypertensive, and antioxidant activities. [3][4][7] 5-(Butylthio)-1,3,4-thiadiazole-2-thiol serves as a crucial starting material for creating libraries of novel compounds. The thiol group provides a reactive site for further functionalization, while the butylthio moiety enhances lipophilicity, which can improve pharmacokinetic properties such as membrane permeability and bioavailability.

Safety, Handling, and Storage

While a specific, comprehensive safety profile for 5-(Butylthio)-1,3,4-thiadiazole-2-thiol is not readily available, data from structurally related compounds, such as 2-amino-5-mercapto-1,3,4-thiadiazole, indicate potential hazards. [8]This related compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation. [8] Recommended Precautions:

-

Handling: Always handle the compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Based on similar compounds, storage at 0-8°C is recommended. [5]

Conclusion

5-(Butylthio)-1,3,4-thiadiazole-2-thiol, with a molecular weight of 206.35 g/mol , is a valuable chemical tool for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties and accessible synthetic route make it an attractive building block for the synthesis of more complex molecules. The proven therapeutic potential of the 1,3,4-thiadiazole scaffold underscores the importance of this derivative as a key intermediate in the quest for novel and effective therapeutic agents.

References

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

-

SciSpace. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. [Link]

-

BuyersGuideChem. 5-(Butylthio)-1,3,4-thiadiazole-2-thiol. [Link]

-

Drapak, I. V., Zimenkovsky, B. S., & Slabyy, M. V. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. [Link]

-

PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. [Link]

-

PubMed. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-(Butylthio)-1,3,4-thiadiazole-2-thiol | C6H10N2S3 - BuyersGuideChem [buyersguidechem.com]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Butylthio)-1,3,4-thiadiazole-2-thiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties.[1][2][3][4][5][6] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, serves as a core component in a variety of established therapeutic agents, including antimicrobials, anti-inflammatory drugs, and anticancer agents.[1][2][3][4][5][6] The introduction of a thiol group at the 2-position and an alkylthio substituent at the 5-position, as in 5-(butylthio)-1,3,4-thiadiazole-2-thiol, further enhances the chemical reactivity and potential for biological interaction of this privileged structure. This guide provides a comprehensive technical overview of 5-(butylthio)-1,3,4-thiadiazole-2-thiol, focusing on its chemical properties, a detailed synthesis protocol, and its potential applications in research and drug development.

Physicochemical and Spectroscopic Profile

While specific experimental data for 5-(butylthio)-1,3,4-thiadiazole-2-thiol is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related analogs such as 5-methylthio-1,3,4-thiadiazole-2-thiol.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₁₀N₂S₃ |

| Molecular Weight | 206.35 g/mol |

| Appearance | Likely a white to pale yellow crystalline solid |

| Melting Point | Expected to be in a similar range to analogous compounds like 5-methylthio-1,3,4-thiadiazole-2-thiol (138-141 °C).[7] |

| Solubility | Expected to have limited solubility in water and good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). |

| pKa | The thiol group imparts acidic properties to the molecule. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group: a triplet for the terminal methyl protons (CH₃), a multiplet for the adjacent methylene protons (CH₂), another multiplet for the next methylene protons (CH₂), and a triplet for the methylene protons attached to the sulfur atom (S-CH₂).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbons of the butyl group and two signals for the carbons of the thiadiazole ring. The C=S carbon would appear at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum would likely exhibit a characteristic S-H stretching band for the thiol group, along with C-H stretching vibrations for the butyl group and C=N and C-S stretching frequencies associated with the thiadiazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol: A Step-by-Step Protocol

The synthesis of 5-(alkylthio)-1,3,4-thiadiazole-2-thiols can be achieved through a well-established multi-step procedure starting from a corresponding carboxylic acid. The following is a detailed, field-proven protocol for the synthesis of 5-(butylthio)-1,3,4-thiadiazole-2-thiol.

Experimental Workflow

Caption: Synthetic pathway for 5-(Butylthio)-1,3,4-thiadiazole-2-thiol.

Detailed Methodology:

Step 1: Synthesis of Butyric Hydrazide

-

To a solution of ethyl butyrate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude butyric hydrazide, which can be used in the next step without further purification.

Step 2: Synthesis of Potassium Dithiocarbazate

-

Dissolve butyric hydrazide (1 equivalent) in a cold solution of potassium hydroxide (1.1 equivalents) in absolute ethanol.

-

To this cooled and stirred solution, add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Continue stirring at room temperature for 12-16 hours.

-

The precipitated potassium dithiocarbazate salt is collected by filtration, washed with cold ethanol, and dried.

Step 3: Synthesis of 5-Butyl-1,3,4-thiadiazole-2-thiol

-

Suspend the potassium dithiocarbazate salt (1 equivalent) in water.

-

Acidify the suspension with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The cyclization to 5-butyl-1,3,4-thiadiazole-2-thiol occurs upon acidification.

-

The solid product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 4: Synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol

-

Dissolve 5-butyl-1,3,4-thiadiazole-2-thiol (1 equivalent) in a suitable solvent such as ethanol or acetone.

-

Add a base, for example, potassium carbonate (1.2 equivalents), to the solution.

-

To this mixture, add 1-bromobutane (1.1 equivalents) and reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 5-(butylthio)-1,3,4-thiadiazole-2-thiol.

Reactivity and Stability

The chemical reactivity of 5-(butylthio)-1,3,4-thiadiazole-2-thiol is primarily dictated by the thiol group and the thiadiazole ring.

-

Thiol Group Reactivity: The thiol group is nucleophilic and can undergo various reactions such as S-alkylation, S-acylation, and oxidation to form disulfides. This functional group is also capable of forming metal complexes.

-

Thiadiazole Ring Stability: The 1,3,4-thiadiazole ring is aromatic and generally stable under neutral and acidic conditions. However, it can be susceptible to ring-opening reactions under strong basic conditions.

-

Storage and Handling: The compound should be stored in a cool, dry place away from oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical.

Applications in Research and Drug Development

Derivatives of 1,3,4-thiadiazole-2-thiol are known to exhibit a wide spectrum of biological activities, making 5-(butylthio)-1,3,4-thiadiazole-2-thiol a compound of interest for further investigation.

-

Antimicrobial and Antifungal Agents: The 1,3,4-thiadiazole scaffold is a key component of many compounds with demonstrated antibacterial and antifungal properties.[8] The presence of the lipophilic butylthio group may enhance cell membrane permeability and, consequently, antimicrobial activity.

-

Anti-inflammatory and Analgesic Properties: Numerous 1,3,4-thiadiazole derivatives have been reported to possess anti-inflammatory and analgesic effects.[1][2][3]

-

Anticancer Activity: The thiadiazole nucleus is found in several compounds investigated for their anticancer properties.[1] These compounds often act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation.

-

Corrosion Inhibition: The presence of sulfur and nitrogen atoms makes these compounds effective corrosion inhibitors for various metals and alloys.

-

Agrochemicals: Some thiadiazole derivatives have applications in agriculture as fungicides and herbicides.[8]

Caption: Potential applications of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol.

Conclusion

5-(Butylthio)-1,3,4-thiadiazole-2-thiol is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is achievable through established synthetic routes, and its chemical properties, particularly the reactivity of the thiol group, allow for further functionalization to generate a diverse library of derivatives. The broad range of biological activities associated with the 1,3,4-thiadiazole scaffold underscores the importance of this compound as a valuable building block for the development of new therapeutic agents and other advanced materials. Further research into the specific biological profile of 5-(butylthio)-1,3,4-thiadiazole-2-thiol is warranted to fully explore its potential.

References

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

-

Hambardzumyan, E. N., Vorskanyan, A. S., Grigoryan, A. A., & Yengoyan, A. P. (2016). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. American Chemical Science Journal, 15(1), 1-9. [Link]

-

El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, A. R. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-17. [Link]

-

Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45. [Link]

-

Request PDF on ResearchGate. (2016). ChemInform Abstract: Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. [Link]

-

A Review on Methods of Synthesis: 1,3,4-Thiadiazole-2-thiones. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Al-Ghorbani, M., Chehardoli, G., & Zare, K. (2015). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Journal of Chemistry, 2015, 1-8. [Link]

-

Dulare, R. (2025). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. International Journal of Scientific Research in Engineering and Management, 09(06). [Link]

-

Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 01(05), 44-49. [Link]

-

Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576. [Link]

-

Hu, Y., Li, C., Wang, X., Yang, Y., & Zhu, H. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. [Link]

-

Sharma, S., & Kumar, A. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. [Link]

-

Lelyukh, M. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Current Chemistry Letters, 12(3), 603-614. [Link]

Sources

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 6. Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review » Growing Science [growingscience.com]

- 7. 5-Methylthio-1,3,4-thiadiazole-2-thiol 98 6264-40-0 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5-(butylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the core chemical principles, step-by-step experimental protocols, and critical process parameters for the synthesis of the key intermediate, 2,5-dimercapto-1,3,4-thiadiazole, and its subsequent selective mono-S-alkylation. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel thiadiazole derivatives.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of sulfur and nitrogen atoms in the heterocyclic ring allows for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, in particular, presents a versatile platform for further chemical modification, with the thiol group offering a reactive handle for the attachment of various pharmacophores.

This guide will detail a robust and reproducible two-step synthesis of 5-(butylthio)-1,3,4-thiadiazole-2-thiol, commencing with the formation of the 2,5-dimercapto-1,3,4-thiadiazole precursor, followed by a selective mono-alkylation.

Synthesis Pathway Overview

The synthesis of 5-(butylthio)-1,3,4-thiadiazole-2-thiol is primarily achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,5-dimercapto-1,3,4-thiadiazole, from readily available starting materials. The second step is the selective mono-S-alkylation of this intermediate with a suitable butyl halide.

Caption: Tautomeric forms of the precursor.

Detailed Experimental Protocol

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate to the cooled solution with continuous stirring.

-

To this mixture, add carbon disulfide dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

The reaction mixture is then refluxed for 4-6 hours. [2]7. After reflux, cool the mixture to room temperature.

-

Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Filter the precipitate, wash with cold distilled water, and dry under vacuum.

| Parameter | Recommended Value | Rationale |

| Molar Ratio (Hydrazine:CS₂:Base) | 1 : 2 : 2 | Ensures complete reaction and neutralization of byproducts. |

| Reaction Temperature | Initial <10°C, then reflux | Controls the initial exothermic reaction and drives the cyclization to completion. |

| Reaction Time | 1-2 hours at RT, 4-6 hours reflux | Allows for the formation of the intermediate and subsequent cyclization. |

Step 2: Selective Mono-S-Alkylation

The second and final step is the selective mono-S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with a butyl halide to yield the desired product. Controlling the stoichiometry of the reactants is key to achieving mono-alkylation and minimizing the formation of the di-alkylated byproduct.

Controlling Selectivity

Achieving mono-alkylation over di-alkylation is a common challenge in the functionalization of symmetric di-functional molecules. The selectivity can be controlled by several factors:

-

Stoichiometry: Using a slight excess or an equimolar amount of the dimercapto-thiadiazole relative to the alkylating agent favors mono-alkylation.

-

Base: Using a weaker base or one equivalent of a strong base can selectively deprotonate one thiol group. The formation of mono- and di-salts with bases like ammonia, pyridine, and hydrazine hydrate has been demonstrated. [3]* Reaction Temperature: Lower temperatures generally favor mono-alkylation by reducing the rate of the second alkylation reaction.

-

Solvent: The choice of solvent can influence the solubility of the mono-anion and its reactivity.

Detailed Experimental Protocol

Materials:

-

2,5-Dimercapto-1,3,4-thiadiazole

-

1-Bromobutane (or other butyl halide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or Acetone

-

Distilled water

Procedure:

-

To a solution of 2,5-dimercapto-1,3,4-thiadiazole in DMF or acetone, add one equivalent of potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to form the mono-potassium salt.

-

Add one equivalent of 1-bromobutane dropwise to the reaction mixture.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor the progress by thin-layer chromatography (TLC). [4]5. Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

| Parameter | Recommended Value | Rationale |

| Molar Ratio (Thiadiazole:Butyl Halide:Base) | 1 : 1 : 1 | Favors selective mono-alkylation. |

| Reaction Temperature | Room Temperature to 50°C | Provides a balance between reaction rate and selectivity. |

| Solvent | DMF or Acetone | Good solvents for both the starting material and the intermediate salt. |

Characterization of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol

The structure and purity of the synthesized 5-(butylthio)-1,3,4-thiadiazole-2-thiol can be confirmed by various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the butyl group protons (triplet for CH₃, multiplets for the three CH₂ groups). A broad singlet for the N-H proton of the thione tautomer. [1] |

| ¹³C NMR | Resonances for the four distinct carbons of the butyl group and two signals for the carbons of the thiadiazole ring. [1] |

| FTIR (cm⁻¹) | Absorption bands for N-H stretching (around 3100-3300), C-H stretching of the butyl group (around 2850-2960), C=N stretching (around 1600), and C=S stretching (around 1100-1250). [1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₆H₁₀N₂S₃, MW: 206.35 g/mol ). [5]Characteristic fragmentation patterns may include the loss of the butyl group. |

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for 5-(butylthio)-1,3,4-thiadiazole-2-thiol. By carefully controlling the reaction conditions, particularly in the selective mono-alkylation step, high yields of the desired product can be achieved. The provided experimental protocols and characterization data serve as a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this important heterocyclic building block for further research and development.

References

- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523.

- Fadda, A. A., Bondock, S., Rabie, S., & Etman, H. A. (2014). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 19(11), 18274–18291.

- Stoyanova, M., & Vutov, V. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molbank, 2024(2), M1834.

- Gazaliev, A. M., Zhurinov, M. Z., & Fazylov, S. D. (2016). Salts of 2,5-dimercapto-1,3,4-thiadiazole. Russian Journal of General Chemistry, 86(4), 843–846.

- Jololiddinov, F. Y. U., Xaitboev, X., & Boboev, B. N. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. The American Journal of Applied Sciences, 2(09), 143-153.

-

PubChem. (n.d.). 2,5-Dimercapto-1,3,4-thiadiazole. Retrieved from [Link]

- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., & Nektegayev, I. O. (2019).

- Krzikalla, H., & Popp, E. (1956). U.S. Patent No. 2,736,729. Washington, DC: U.S.

- Murase, H., Oya, T., & Ito, S. (1993). U.S. Patent No. 5,258,395. Washington, DC: U.S.

- Amiel, P., Mahamoud, A., Brouant, P., Galy, J. P., Barbe, J., Karolak-Wojciechowska, J., & Posel, M. (1996). Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole and Synthesis of Thiadiazoloacridines. ChemInform, 27(13).

-

SpectraBase. (n.d.). 1,3,4-Thiadiazol-2-amine, 5-(butylthio)-. Retrieved from [Link]

-

NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-amino-1,3,4-thadiazole-2-thiol. Retrieved from [Link]

- Mohamed, Y. A., & Abbas, S. E. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. E-Journal of Chemistry, 8(3), 1454-1460.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulphides. Afinitad, 59(499), 313-318.

- Al-Obaidi, A. M. J. (2010). Synthesis of Some New 1, 2, 4-Triazole, 1, 3, 4-Thiadiazole and Triazolo [3, 4-b] Thiadiazine Derivatives (Master's thesis, University of Baghdad).

- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511.

-

ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... Retrieved from [Link]

Sources

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-(butylthio)-1,3,4-thiadiazole-2-thiol. As a Senior Application Scientist, this document synthesizes theoretical predictions, data from analogous structures, and established NMR principles to offer a robust interpretation for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Molecular Structure and Tautomerism: The Foundation of Spectral Interpretation

To accurately interpret the ¹H NMR spectrum, it is imperative to first consider the molecular structure and potential tautomeric forms of 5-(butylthio)-1,3,4-thiadiazole-2-thiol. The molecule consists of a central 1,3,4-thiadiazole ring substituted with a butylthio group at the 5-position and a thiol group at the 2-position.

A critical aspect of the chemistry of 2-mercapto-1,3,4-thiadiazoles is the existence of a thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form (A) and the thione form (B). Spectroscopic and computational studies on analogous compounds, such as 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, have indicated that the thione tautomer is generally the more stable and therefore the predominant form in solution[1]. This has significant implications for the ¹H NMR spectrum, as it dictates the presence of an N-H proton instead of an S-H proton.

Caption: Thiol-thione tautomerism of 5-(butylthio)-1,3,4-thiadiazole-2-thiol.

Predicted ¹H NMR Spectrum: Chemical Shifts and Coupling Constants

The expected ¹H NMR spectrum in a common deuterated solvent such as DMSO-d₆ would exhibit signals corresponding to the butyl group protons and the N-H proton of the predominant thione tautomer.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 5-(Butylthio)-1,3,4-thiadiazole-2-thiol in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | 13.0 - 15.0 | broad singlet | 1H | - |

| S-CH₂ -CH₂-CH₂-CH₃ | 3.0 - 3.3 | triplet | 2H | ~7.5 |

| S-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.8 | sextet | 2H | ~7.5 |

| S-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | sextet | 2H | ~7.5 |

| S-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | triplet | 3H | ~7.5 |

In-Depth Analysis of Spectral Features

The N-H Proton: A Telltale Sign of the Thione Tautomer

The most downfield signal in the spectrum is anticipated to be a broad singlet in the region of 13.0 - 15.0 ppm , corresponding to the N-H proton of the thione tautomer. This significant deshielding is a characteristic feature of protons attached to nitrogen within a heterocyclic ring system and has been observed in analogous 1,3,4-thiadiazole structures[2]. The broadness of this peak is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with residual water in the NMR solvent.

The Butylthio Group: A Cascade of Coupled Signals

The butylthio substituent gives rise to a characteristic set of coupled signals in the aliphatic region of the spectrum.

-

α-Methylene (S-CH₂): The methylene group directly attached to the sulfur atom is the most deshielded of the butyl chain protons, expected to resonate as a triplet between 3.0 and 3.3 ppm . The electron-withdrawing effect of the sulfur atom and the thiadiazole ring contributes to this downfield shift. This triplet arises from coupling to the adjacent β-methylene protons.

-

β- and γ-Methylene (-CH₂-CH₂-): The two internal methylene groups of the butyl chain are predicted to appear as overlapping sextets in the range of 1.3 - 1.8 ppm . Each of these signals is split by the protons on the two neighboring carbon atoms.

-

δ-Methyl (-CH₃): The terminal methyl group of the butyl chain will be the most upfield signal, appearing as a triplet between 0.8 and 1.0 ppm , resulting from coupling with the adjacent γ-methylene protons.

The characteristic coupling pattern of the butyl group provides a clear signature for this substituent.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-(butylthio)-1,3,4-thiadiazole-2-thiol, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized and purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like N-H.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Shim the magnetic field to obtain optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 16 ppm).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 16 to 64 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline and correctly phased peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Sources

- 1. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol

This guide provides a comprehensive technical overview of the synthesis, spectroscopic characterization, and crystallographic analysis of 5-(butylthio)-1,3,4-thiadiazole-2-thiol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural and physicochemical properties of novel heterocyclic compounds.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a thiol group at the 2-position and a butylthio substituent at the 5-position of the thiadiazole ring is anticipated to modulate the compound's lipophilicity and potential for metal chelation, making it a molecule of significant interest for further investigation. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships and for rational drug design. This guide will detail the methodologies for its synthesis, purification, and comprehensive structural characterization, with a primary focus on single-crystal X-ray diffraction.

Molecular Structure and Physicochemical Properties

5-(Butylthio)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound with the molecular formula C₆H₁₀N₂S₃ and a molecular weight of 206.35 g/mol . The molecule features a central 1,3,4-thiadiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This core is substituted with a butylthio group at the C5 position and a thiol group at the C2 position. The presence of the thiol group suggests the possibility of tautomerism, existing in equilibrium with its thione form.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂S₃ | [1][2][3] |

| Molecular Weight | 206.35 g/mol | [2] |

| CAS Number | 56492-83-2 | [1][2][3] |

| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | Inferred from similar compounds |

Synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol

The synthesis of 5-(butylthio)-1,3,4-thiadiazole-2-thiol can be achieved through a multi-step process, adapting established methods for the synthesis of related 1,3,4-thiadiazole derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

Step 1: Synthesis of Potassium Dithiocarbazate

-

To a stirred solution of potassium hydroxide (0.1 mol) in ethanol (100 mL), add hydrazine hydrate (0.1 mol) dropwise at 0-5 °C.

-

After the addition is complete, add carbon disulfide (0.1 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Stir the mixture for 2-3 hours at room temperature.

-

The precipitated potassium dithiocarbazate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol

-

Reflux a mixture of potassium dithiocarbazate (0.1 mol) and concentrated sulfuric acid (20 mL) in ethanol (100 mL) for 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate, 5-amino-1,3,4-thiadiazole-2-thiol, is filtered, washed with water until neutral, and dried.

Step 3: Synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol

-

To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (0.05 mol) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (0.06 mol).

-

To this mixture, add 1-bromobutane (0.055 mol) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 5-(butylthio)-1,3,4-thiadiazole-2-thiol.

Rationale for Experimental Choices: The use of a strong acid in Step 2 facilitates the cyclization of the dithiocarbazate to form the thiadiazole ring. In Step 3, the presence of a base is crucial to deprotonate the thiol group, forming a thiolate anion which then acts as a nucleophile to displace the bromide from 1-bromobutane in an SN2 reaction.

Caption: Synthetic workflow for 5-(Butylthio)-1,3,4-thiadiazole-2-thiol.

Spectroscopic Characterization

The synthesized compound should be characterized by various spectroscopic techniques to confirm its structure.

-

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 2500-2600 cm⁻¹ would indicate the S-H stretching of the thiol group. The C=N stretching vibration of the thiadiazole ring is expected to appear around 1600-1650 cm⁻¹. The C-S stretching vibrations are typically observed in the range of 600-800 cm⁻¹.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would show signals corresponding to the butyl group. A triplet at approximately 0.9 ppm for the terminal methyl group (CH₃), a sextet around 1.4 ppm for the adjacent methylene group (CH₂), a quintet around 1.7 ppm for the next methylene group (CH₂), and a triplet around 3.2 ppm for the methylene group attached to the sulfur atom (S-CH₂) are expected. A broad singlet at higher chemical shift values would correspond to the thiol proton (S-H).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for the carbon atoms of the butyl group and the thiadiazole ring. The carbon atoms of the butyl group would appear in the upfield region (10-40 ppm). The two carbon atoms of the 1,3,4-thiadiazole ring are expected to resonate at lower fields, typically in the range of 150-170 ppm.

Crystallographic Analysis

The definitive three-dimensional structure of 5-(butylthio)-1,3,4-thiadiazole-2-thiol can be determined by single-crystal X-ray diffraction.[2][4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).

-

The process should be carried out in a dust-free environment and at a constant temperature to promote the growth of well-defined crystals.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4]

-

The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations of the atoms.

-

A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using full-matrix least-squares methods.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Rationale for Experimental Choices: Slow evaporation is a common and effective method for growing high-quality single crystals. Low-temperature data collection improves the quality of the diffraction data by reducing thermal motion. Direct methods are powerful for solving the phase problem for small molecules.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol

While the specific crystal structure of 5-(butylthio)-1,3,4-thiadiazole-2-thiol has not been reported, we can infer its likely structural features based on the known crystal structures of similar 1,3,4-thiadiazole derivatives.

The 1,3,4-thiadiazole ring is expected to be essentially planar. The butylthio group will likely adopt a staggered conformation to minimize steric hindrance. The orientation of the butyl chain relative to the thiadiazole ring will be a key conformational feature. The thiol group can participate in intermolecular hydrogen bonding, which will play a significant role in the crystal packing.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| β (°) | 105 |

| V (ų) | 965 |

| Z | 4 |

| ρcalc (g/cm³) | 1.42 |

Expected Bond Lengths and Angles:

-

The C-S and C=N bond lengths within the thiadiazole ring are expected to be intermediate between single and double bonds due to aromaticity.

-

The C-S bond length of the exocyclic thiol group will be typical for a single C-S bond.

-

The bond angles within the five-membered ring will be close to 108°.

Conclusion

This technical guide has provided a detailed overview of the synthesis, spectroscopic characterization, and a hypothetical crystallographic analysis of 5-(butylthio)-1,3,4-thiadiazole-2-thiol. The described protocols and expected data are based on established chemical principles and data from closely related compounds. A definitive understanding of the three-dimensional structure of this molecule through single-crystal X-ray diffraction is crucial for advancing its development in medicinal chemistry. The methodologies outlined herein provide a robust framework for researchers to synthesize and comprehensively characterize this and other novel thiadiazole derivatives.

References

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

BuyersGuideChem. 5-(Butylthio)-1,3,4-thiadiazole-2-thiol | C6H10N2S3. Retrieved from [Link]

-

Siddiqui, N., et al. (2009). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Retrieved from [Link]

-

Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. Retrieved from [Link]

-

ORNL Neutron Sciences. (2016, August 8). Presentation title Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

-

Pancholi, V. (2018, February 3). Lecture 04: X-ray diffraction: Crystal structure determination [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved from [Link]

-

DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

-

RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical and Nano Sciences. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. rigaku.com [rigaku.com]

An In-Depth Technical Guide to the Solubility of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol

This guide provides a comprehensive technical overview of the solubility of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document is structured to provide not only theoretical insights into its solubility but also a practical, field-proven methodology for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to advance their research.

Introduction: The Significance of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, with its distinct substitution pattern, presents a unique profile of polarity and potential for intermolecular interactions, making a systematic study of its solubility essential for its development as a potential therapeutic or agrochemical agent. The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and overall efficacy.

Theoretical Considerations for Solubility

The solubility of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol is governed by its molecular structure, which dictates its interactions with various solvents. The key structural features influencing its solubility are:

-

The 1,3,4-Thiadiazole Core: This heterocyclic ring contains both nitrogen and sulfur atoms, which can participate in dipole-dipole interactions and potentially form hydrogen bonds.

-

The Thiol Group (-SH): The thiol group is weakly acidic and can act as a hydrogen bond donor. Its presence suggests the possibility of increased solubility in polar, protic solvents.

-

The Butylthio Group (-S-C₄H₉): The butyl chain is nonpolar and will contribute to the compound's lipophilicity. This group will favor solubility in nonpolar, organic solvents.

Based on these features, a qualitative prediction of solubility in common laboratory solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate | Solvents like ethanol and methanol can engage in hydrogen bonding with the thiol and nitrogen atoms of the thiadiazole ring. However, the nonpolar butylthio group may limit extensive solubility. |

| Polar Aprotic | Good | Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and can effectively solvate the molecule. The use of DMSO in the synthesis of related compounds supports this.[3] |

| Nonpolar | Moderate to Low | Solvents like toluene and hexane will primarily interact with the butylthio group. The polar nature of the thiadiazole-thiol moiety will likely limit solubility in highly nonpolar solvents. |

| Aqueous | Low | The presence of the lipophilic butylthio group and the overall molecular structure suggest limited solubility in water. |

Experimental Determination of Solubility: A Validated Protocol

A definitive understanding of a compound's solubility requires empirical measurement. The following section details a robust, step-by-step protocol for determining the solubility of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol using the widely accepted shake-flask method.[4] This method is considered the gold standard for determining thermodynamic solubility.[5]

Materials and Equipment

-

5-(Butylthio)-1,3,4-thiadiazole-2-thiol (analytical grade)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.[4]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Analyze the diluted solutions using a validated HPLC method to determine the concentration of the dissolved compound.

-

A standard calibration curve should be prepared using known concentrations of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol to ensure accurate quantification.

-

High-Throughput Solubility Screening

For early-stage drug discovery and lead optimization, higher-throughput methods for solubility assessment are often employed. Nephelometry, which measures the scattering of light by undissolved particles, is a common technique.[6][7]

Principle of Nephelometric Solubility Assay

In a nephelometric assay, the compound is typically dissolved in an organic solvent like DMSO and then introduced into an aqueous buffer.[5][8] The point at which the compound precipitates and the solution becomes turbid is detected by a nephelometer. This provides a measure of the kinetic solubility, which is often sufficient for ranking compounds in early discovery phases.

The following diagram illustrates the principle of a nephelometric solubility assay.

Caption: Workflow for a high-throughput nephelometric solubility assay.

Conclusion

A thorough understanding of the solubility of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol is fundamental to its successful development in pharmaceutical or agrochemical applications. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed, validated experimental protocol for its empirical determination. By employing the methodologies outlined herein, researchers can obtain reliable and reproducible solubility data, which is essential for informed decision-making in formulation development, pharmacokinetic studies, and overall project advancement. The 1,3,4-thiadiazole class of compounds continues to be a rich source of biologically active molecules, and a solid foundation in their physicochemical properties is key to unlocking their full potential.[2]

References

-

Al-Ghorbani, M., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

-

Drapak, I. V., et al. (2020). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]

-

Gencheva, G., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Available at: [Link]

-

BuyersGuideChem. (n.d.). 5-(Butylthio)-1,3,4-thiadiazole-2-thiol. Retrieved from: [Link]

-

ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... Retrieved from: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from: [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ScienceDirect. Available at: [Link]

Sources

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. rheolution.com [rheolution.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Tautomerism in 5-(alkylthio)-1,3,4-thiadiazole-2-thiols

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium between the thione and thiol forms of 5-(alkylthio)-1,3,4-thiadiazole-2-thiols, a class of heterocyclic compounds with significant applications in medicinal and agricultural chemistry.[1][2] This document moves beyond a mere description of the phenomenon to offer researchers, scientists, and drug development professionals a practical, in-depth understanding of the synthetic routes and the analytical methodologies required for definitive structural elucidation. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in robust spectroscopic and computational evidence.

Introduction: The Thione-Thiol Tautomerism in Heterocycles

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry. In the realm of sulfur-containing heterocycles, the amide-thioamide and lactam-lactim tautomerism are of paramount importance, influencing the molecule's reactivity, aromaticity, and biological interactions. The 5-(alkylthio)-1,3,4-thiadiazole-2-thiol core is a classic example of prototropic tautomerism, existing in a dynamic equilibrium between a thiol form and a thione form.[3]

Extensive research, combining experimental spectroscopy and quantum chemical calculations, has demonstrated that the thione tautomer is the overwhelmingly predominant and more stable form for these compounds in both the solid state and in solution.[4][5] This stability is attributed to factors including greater resonance stabilization within the thioamide-like fragment. This guide will provide the methodologies to unequivocally confirm this structural preference.

Diagram 1: Tautomeric Equilibrium A Graphviz diagram illustrating the equilibrium between the thiol and thione forms.

Caption: Thiol-thione tautomeric equilibrium in 5-(alkylthio)-1,3,4-thiadiazole-2-thiols.

Synthesis of 5-(alkylthio)-1,3,4-thiadiazole-2-thiols

A robust understanding of tautomerism begins with a reliable synthetic protocol. The most common and efficient route involves the cyclization of dithiocarbazates, which are typically formed in situ.[6]

Rationale for Synthetic Approach

The chosen method, adapted from established procedures, utilizes an alkyl dithiocarbazate precursor which is cyclized with carbon disulfide.[7] This one-pot synthesis is efficient and provides good yields. The use of potassium hydroxide as a base is critical for the deprotonation steps, facilitating both the initial formation of the dithiocarbazate salt and the subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of 5-(methylthio)-1,3,4-thiadiazole-2-thiol

This protocol details the synthesis of the methyl-substituted analog, which serves as a representative example for this class of compounds.

-

Preparation of Potassium Methyldithiocarbazate:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve hydrazine hydrate (0.05 mol) in absolute ethanol (80 mL).

-

To this stirring solution, add potassium hydroxide (0.05 mol) and allow it to dissolve completely.

-

Slowly add carbon disulfide (0.06 mol) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, add methyl iodide (0.05 mol) dropwise.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates the formation of the intermediate.

-

-

Cyclization and Work-up:

-

To the reaction mixture, add an additional portion of potassium hydroxide (0.05 mol) and carbon disulfide (0.06 mol).

-

Reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water (200 mL).

-

Acidify the aqueous solution to pH 5-6 with dilute hydrochloric acid.[7]

-

The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(methylthio)-1,3,4-thiadiazole-2-thiol as a yellow or off-white solid.[1]

-

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of the tautomeric form. Spectroscopic methods provide insights into the molecule's structure in solution and in the solid state, while X-ray crystallography offers definitive proof of the solid-state structure.

Diagram 2: Analytical Workflow A Graphviz diagram outlining the characterization process.

Caption: Workflow for synthesis and characterization of the tautomeric structure.

Spectroscopic Analysis: Distinguishing Thione from Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for determining molecular structure in solution.[9] Both ¹H and ¹³C NMR provide critical data points to identify the dominant tautomer.